molecular formula C14H10O B023604 3-Phenanthrol CAS No. 605-87-8

3-Phenanthrol

Cat. No. B023604
CAS RN: 605-87-8
M. Wt: 194.23 g/mol
InChI Key: NGPOABOEXMDQBT-UHFFFAOYSA-N
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Description

"3-Phenanthrol" is a chemical compound belonging to the phenanthroline family, known for its versatile applications in coordination chemistry, organic synthesis, and materials science. Its structural specificity offers a unique platform for the development of chemical sensors, metal-organic frameworks (MOFs), and organic electronics.

Synthesis Analysis

The synthesis of phenanthroline derivatives, including 3-Phenanthrol, often involves multistep reactions with precise control over the reaction conditions to ensure the desired substitution patterns. For instance, a multistep synthesis was achieved to obtain 3,8-bis(4-mercaptophenyl)-1,10-phenanthroline derivatives, showcasing the complex synthetic routes employed in the derivation of functional phenanthroline compounds (Huang et al., 2008).

Scientific Research Applications

  • Advanced Functional Polymeric Materials

    • Field : Chemistry
    • Application : 3-Phenanthrol, also known as phenanthroline, is used as a ligand for the construction of advanced macromolecular structures . It forms stable complexes with various elements, making it a versatile component in the creation of functional polymeric materials .
    • Methods : Two phenanthroline-containing monomers based on acrylate and styrene functionalities were synthesized. Each monomer was readily copolymerized with either N,N-dimethylacrylamide or styrene via nitroxide-mediated polymerization .
    • Results : The established polymer platform demonstrated versatility. The polar polymer was employed for transition metal-induced single-chain nanoparticle formation. The non-polar polymer allowed facile incorporation of lanthanide ions, creating luminescent metallo-polymers .
  • Fungal Toxicity in Magnaporthe Oryzae

    • Field : Biology
    • Application : 3-Phenanthrol, also known as 9-phenanthrol, has been found to have fungal toxicity to Magnaporthe oryzae, the causal agent of rice blast disease .
    • Methods : The antimicrobial mechanism was explored through transcriptome and metabolome analyses. Overexpression of a gene encoding 4-hydroxyphenylpyruvate dioxygenase involved in the tyrosine degradative pathway enhanced the tolerance of 9-phenanthrol in M. oryzae .
    • Results : The results highlight the potential fungal toxicity mechanism of 9-phenanthrol at metabolic and transcriptomic levels .
  • Cation Channel TRPM4 Inhibition

    • Field : Pharmacology
    • Application : 3-Phenanthrol, also known as 9-phenanthrol, is often used as a transient receptor potential melastatin 4 (TRPM4) channel inhibitor .
    • Methods : The application of 9-phenanthrol, both intracellularly and extracellularly, inhibited human TRPM4 .
    • Results : For mouse TRPM4, 9-phenanthrol perfusion led to opposite effects depending on the site of application .
  • Carcinogen Metabolite Phenotyping

    • Field : Cancer Research
    • Application : 3-Phenanthrol, also known as phenanthrene, is used in the analysis of carcinogen metabolites in human urine. This could be used to identify interindividual differences in metabolic activation and detoxification of polycyclic aromatic hydrocarbons (PAH), and these differences may be related to cancer susceptibility in smokers and other exposed individuals .
    • Methods : After treatment of the urine by β-glucuronidase and arylsulfatase, a fraction enriched in phenanthrols was prepared by partitioning and solid phase extraction. The phenanthrols were silylated and analyzed by gas chromatography-positive ion chemical ionization-mass spectrometry with selected ion monitoring .
    • Results : Accurate and reproducible quantitation of four phenanthrols, 1-phenanthrol (1-HOPhe), 2-HOPhe, 3-HOPhe, and 4-HOPhe, was readily achieved. There were no significant differences between the levels of any of the phenanthrols in smokers and nonsmokers .
  • Magnetic Hyperthermia Performance

    • Field : Nanotechnology
    • Application : 3-Phenanthrol, also known as Fe3O4 nanorods, is used for enhanced magnetic hyperthermia performance. This is one of the most promising techniques for treating gynecological cancer .
    • Methods : The magnetic nanoparticles are usually injected or targeted into the tumor lesion area, and the nanoparticles are heated by applying an alternating magnetic field .
    • Results : Fe3O4 nanorods could effectively hinder the growth of gynecological cancer cells in nude mice models, demonstrating its good magnetic heating properties .
  • Removal of Emerging Contaminants

    • Field : Environmental Science
    • Application : 3-Phenanthrol, also known as magnetic nanomaterials, is used for the removal of emerging contaminants (ECs) which are widely distributed and potentially hazardous to human health and the ecological system .
    • Methods : The magnetic nanoparticles are made of ferromagnetic or superparamagnetic magnetic elements such as iron and nickel, which can be easily separated from the aqueous solution .
    • Results : This makes them ideal for the removal of ECs from wastewater .
  • 3Rs Principle in Experimental Research

    • Field : Experimental Research
    • Application : The 3Rs Principle (Replacement, Reduction, and Refinement) is an essential framework for more humane animal experimentation in research . 3-Phenanthrol could potentially be used in this context, although the specific application is not detailed .
    • Methods : The 3Rs Principle involves replacement methods to avoid animal experiments, reduction methods limiting the use of animals, and refinement methods that reduce actual or potential pain, fear, stress, or harm .
    • Results : The increased acceptance of the 3R Principle has led to innovative research in a broad variety of research fields .
  • Physical and Theoretical Chemistry

    • Field : Chemistry
    • Application : 3-Phenanthrol, also known as phenanthrene, is used in physical and theoretical chemistry . The specific application is not detailed .
    • Methods : The methods of application or experimental procedures are not detailed .
    • Results : The results or outcomes obtained are not detailed .
  • New Chemical Compound

    • Field : Chemistry
    • Application : Chemists have created a highly reactive chemical compound that has eluded scientists for more than 120 years . The specific application of 3-Phenanthrol in this context is not detailed .
    • Methods : The methods of application or experimental procedures are not detailed .
    • Results : The discovery could lead to new drug treatments .

Safety And Hazards

The safety data sheet for 3-Phenanthrol is not explicitly mentioned in the available resources .

Future Directions

Alkyl-substituted PAHs may be present in certain petroleum-derived products and in the environment and may eventually end up in consumer products, such as foodstuffs, cosmetics, and pharmaceuticals . The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene with the mutagenicity increasing in cases where the alkyl substituent creates an additional bay region-like structural motif, in spite of the extra possibilities for side chain oxidation .

properties

IUPAC Name

phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPOABOEXMDQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052723
Record name 3-Hydroxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenanthrol

CAS RN

605-87-8
Record name 3-Hydroxyphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyphenanthrene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenanthrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30984
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E3GX5W4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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